
N-(3-Hydroxypropyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxypropyl)butyramide is an organic compound belonging to the class of fatty amides. It is derived from butyramide, which is a carboxylic acid amide derivative of butyric acid. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the butyramide structure. It has a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)butyramide typically involves the reaction of butyramide with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the carbon atom of the chloropropanol, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through biocatalytic processes using nitrile hydratase enzymes. These enzymes catalyze the hydration of butyronitrile to butyramide, which can then be further reacted with 3-chloropropanol to yield this compound. This method is advantageous due to its high efficiency and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxypropyl)butyramide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-Oxopropyl)butyramide.
Reduction: Formation of N-(3-Hydroxypropyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxypropyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxypropyl)butyramide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic processes. The hydroxypropyl group plays a crucial role in its binding affinity and specificity towards target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyramide: The parent compound, lacking the hydroxypropyl group.
N-(2-Hydroxyethyl)butyramide: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
N-(3-Hydroxypropyl)acetamide: Similar structure with an acetamide group instead of butyramide.
Uniqueness
N-(3-Hydroxypropyl)butyramide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
137160-71-5 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)butanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-4-7(10)8-5-3-6-9/h9H,2-6H2,1H3,(H,8,10) |
InChI-Schlüssel |
BXZXQTXKLQAOEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


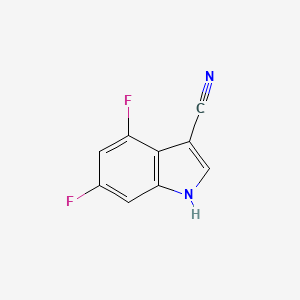
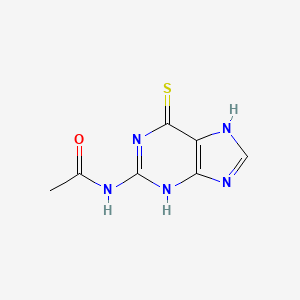
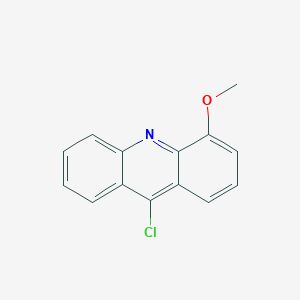


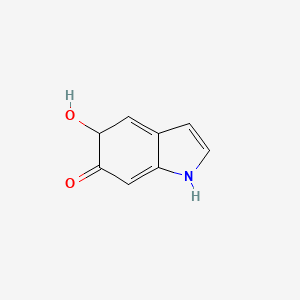


![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
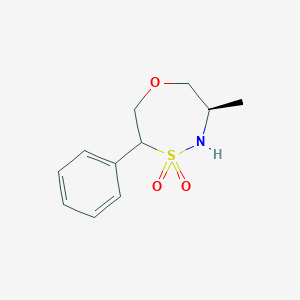
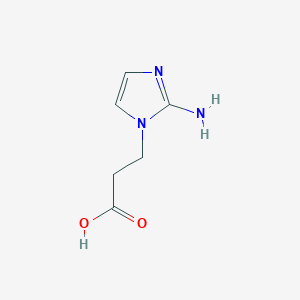
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)

